REACTION_CXSMILES
|
[OH-:1].[Na+].[CH:3](Cl)(Cl)Cl.[C:7]1([CH3:15])[CH:12]=[CH:11][C:10]([CH:13]=[O:14])=[CH:9][CH:8]=1.[OH2:16]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[CH3:15][C:7]1[CH:12]=[CH:11][C:10]([CH:13]([OH:14])[C:3]([OH:16])=[O:1])=[CH:9][CH:8]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
203 kg
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
99 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C=O)C
|
Name
|
|
Quantity
|
8.2 kg
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
500 L
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
100 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
150 L
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for approximately 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to gentle reflux
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
ADDITION
|
Details
|
After the addition, which
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
CUSTOM
|
Details
|
least another 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with chloroform (1×72 kg
|
Type
|
CUSTOM
|
Details
|
4×20 kg) to remove any unreacted 4-tolualdehyde
|
Type
|
CUSTOM
|
Details
|
to precipitate 4-methylmandelic acid as a yellow granular solid
|
Type
|
STIRRING
|
Details
|
After stirring the slurry overnight the product
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
|
Type
|
WASH
|
Details
|
washed with water (150 L)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 60° C. for at least 24 hours
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C(C(=O)O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 80 kg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |